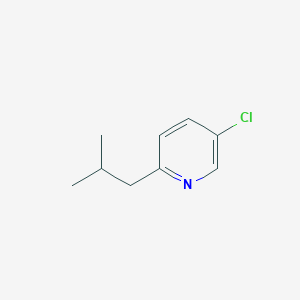

5-Chloro-2-isobutylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12ClN |

|---|---|

Molecular Weight |

169.65 g/mol |

IUPAC Name |

5-chloro-2-(2-methylpropyl)pyridine |

InChI |

InChI=1S/C9H12ClN/c1-7(2)5-9-4-3-8(10)6-11-9/h3-4,6-7H,5H2,1-2H3 |

InChI Key |

SVEKGYPFZOJUPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NC=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Process Development for 5 Chloro 2 Isobutylpyridine

Direct Synthetic Strategies for the 5-Chloro-2-isobutylpyridine Core

Direct strategies for assembling the this compound core involve two main pathways: forming the C-C bond between the isobutyl group and the pyridine (B92270) ring through cross-coupling reactions, or by direct, regioselective chlorination of an isobutylpyridine precursor.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. nih.gov These methods are particularly effective for attaching alkyl groups to heteroaromatic rings like pyridine. The synthesis of this compound can be envisioned by coupling an isobutyl-containing organometallic reagent with a suitable 2,5-disubstituted pyridine electrophile.

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or pseudohalide, is a widely used and robust method for C-C bond formation. nih.gov For the synthesis of this compound, this approach would typically involve the reaction of a suitable isobutyl boronic acid or ester with 2,5-dichloropyridine (B42133).

The key challenge in coupling alkylboron reagents with 2-halopyridines is the competition between the desired reaction and side reactions like β-hydride elimination. nih.gov Research into the exhaustive alkylation of polychlorinated pyridines has identified effective catalyst systems to overcome these challenges. A combination of a palladium source, such as Pd(OAc)₂, and a sterically hindered, electron-rich phosphine (B1218219) ligand like di(adamantyl)-n-butylphosphine (Ad₂PⁿBu) has proven effective. nih.gov The choice of base is also critical; lithium tert-butoxide (LiOᵗBu) has been shown to favor the exhaustive coupling product over selective coupling, which is relevant when starting from di-halogenated precursors. nih.gov

A plausible Suzuki-Miyaura protocol for synthesizing this compound from 2,5-dichloropyridine and isobutylboronic acid pinacol (B44631) ester would proceed via selective coupling at the more reactive 2-position of the pyridine ring. The higher reactivity of the C2-Cl bond compared to the C5-Cl bond in palladium-catalyzed couplings facilitates this selectivity.

| Parameter | Condition | Rationale/Reference |

| Pyridine Substrate | 2,5-Dichloropyridine | Readily available di-halogenated precursor. |

| Boron Reagent | Isobutylboronic acid pinacol ester | Stable and commercially available alkylboron source. |

| Palladium Catalyst | Pd(OAc)₂ (1-2 mol%) | Common and effective palladium(II) precatalyst. |

| Ligand | Ad₂PⁿBu (3-6 mol%) | Bulky, electron-rich ligand that promotes oxidative addition and reductive elimination while minimizing side reactions. nih.gov |

| Base | LiOᵗBu | Strong, non-nucleophilic base that has been shown to be effective in similar alkyl-aryl couplings. nih.gov |

| Solvent | Dioxane/Water | Common solvent system for Suzuki-Miyaura reactions. |

| Temperature | 80-100 °C | Sufficient to drive the catalytic cycle. |

Beyond the Suzuki-Miyaura reaction, other palladium or nickel-catalyzed cross-coupling methods can be employed to introduce the isobutyl group.

Kumada Coupling : This reaction utilizes a Grignard reagent (e.g., isobutylmagnesium bromide) as the nucleophile, coupled with an organic halide like 2,5-dichloropyridine. organic-chemistry.orgwikipedia.org The Kumada coupling is one of the earliest transition-metal-catalyzed cross-coupling reactions and can be catalyzed by either nickel or palladium complexes. wikipedia.org A significant advantage is the direct use of Grignard reagents, though the high reactivity of these reagents can limit functional group tolerance. organic-chemistry.orgnih.gov

Negishi Coupling : The Negishi coupling employs an organozinc reagent, such as isobutylzinc chloride, which is generally more tolerant of functional groups than Grignard reagents. nih.govorgsyn.org This reaction is typically catalyzed by palladium complexes, often with phosphine ligands. organic-chemistry.org The development of specialized ligands has enabled the efficient coupling of secondary alkylzinc reagents, suppressing undesired β-hydride elimination and leading to high yields of the desired branched product. nih.gov This makes it a highly viable strategy for coupling isobutylzinc halides with 2,5-dichloropyridine.

| Coupling Reaction | Nucleophile | Electrophile | Typical Catalyst | Key Features |

| Kumada Coupling | Isobutylmagnesium bromide | 2,5-Dichloropyridine | NiCl₂(dppp), Pd(PPh₃)₄ | High reactivity; sensitive to functional groups. organic-chemistry.org |

| Negishi Coupling | Isobutylzinc chloride | 2,5-Dichloropyridine | Pd(OAc)₂ / CPhos | Good functional group tolerance; high selectivity for branched products. nih.govorgsyn.org |

Regioselective Halogenation of Isobutylpyridine Precursors

An alternative synthetic route involves the direct chlorination of a 2-isobutylpyridine (B1582698) precursor. This pathway is contingent on achieving high regioselectivity for the C-5 position of the pyridine ring, which can be challenging due to the electronic nature of the pyridine nucleus.

Direct C–H chlorination of pyridine derivatives is an atom-economical approach, but controlling the position of halogenation is a significant hurdle. The isobutyl group at the C-2 position is an ortho-, para-director, meaning it electronically activates the C-3 and C-5 positions for electrophilic substitution. Achieving selectivity for the C-5 position requires overcoming the typically higher reactivity of the C-3 position.

Advanced chlorination methods often rely on specific reagents and conditions to control regioselectivity. For instance, methods have been developed for the regioselective chlorination of substituted aminopyridines using reagents like Selectfluor in combination with a chloride source such as LiCl. rsc.org The regioselectivity in these systems is highly dependent on the existing substitution pattern on the ring. rsc.org Another approach involves using trichloroisocyanuric acid (TCCA), which can provide stepwise chlorination with regioselectivity guided by the electronic properties of the substrate. nih.gov For 2-isobutylpyridine, reaction conditions would need to be carefully optimized to favor kinetic or thermodynamic control that directs the electrophilic chlorine to the less sterically hindered and electronically available C-5 position over the C-3 position.

A sophisticated strategy for controlling the regioselectivity of pyridine halogenation involves the temporary dearomatization of the pyridine ring to form a Zincke imine intermediate. nsf.govresearchgate.net This process involves N-activation of the pyridine, followed by ring-opening with a secondary amine (e.g., dibenzylamine) to form a reactive azatriene, also known as a Zincke imine. nsf.govnih.gov This intermediate behaves like an electron-rich series of polarized alkenes, which can undergo highly regioselective electrophilic halogenation. nih.gov

Computational and experimental studies have shown that the electronic environments at the C-3 and C-5 positions of the Zincke imine derived from a 2-substituted pyridine are very similar. nsf.govnih.gov However, the halogenation reaction exhibits strong regioselectivity. For chlorination with N-chlorosuccinimide (NCS), the reaction is typically under kinetic control and irreversibly favors the C-3 position, which proceeds through an earlier transition state. nsf.govresearchgate.net

Conversely, bromination with N-bromosuccinimide (NBS) can be reversible. This allows the reaction to proceed under thermodynamic control, leading to the formation of the more stable C-5 halogenated product, particularly for 2-aryl pyridine substrates. researchgate.net This selectivity is attributed to the later transition state for bromination, which incurs greater substrate distortion and strongly favors addition at the less sterically hindered C-5 position to form the more stable α,β-unsaturated iminium ion intermediate. nsf.govresearchgate.net Although this method has shown promise for 5-bromination, achieving 5-chlorination via a Zincke imine intermediate remains a challenge due to the kinetic preference for the C-3 position. nsf.gov

| Halogenating Agent | Typical Regioselectivity (on 2-Substituted Pyridine Zincke Imine) | Controlling Factor | Rationale/Reference |

| N-Chlorosuccinimide (NCS) | C-3 (Kinetic Product) | Irreversible C-Cl bond formation | Chlorination proceeds through an early transition state with little regioisomeric preference, often favoring the more nucleophilic C-3 position. nsf.govresearchgate.net |

| N-Bromosuccinimide (NBS) | C-5 (Thermodynamic Product) | Reversible C-Br bond formation | Bromination proceeds through a later transition state, allowing for equilibration to the more thermodynamically stable, less sterically hindered C-5 product. nsf.govresearchgate.net |

| N-Iodosuccinimide (NIS) | C-3 (Kinetic Product) | Irreversible C-I bond formation | Similar to chlorination, iodination is irreversible and kinetically favors the C-3 position. nih.gov |

Cycloaddition and Ring-Forming Reactions for Chloroisobutylpyridine Synthesis

Cycloaddition and other ring-forming reactions offer powerful methods for the de novo construction of the pyridine ring, allowing for the strategic placement of substituents like the chloro and isobutyl groups. handwiki.org These reactions involve the formation of two new sigma bonds to create a cyclic structure. fiveable.me

Cycloaddition Reactions: While the Diels-Alder [4+2] cycloaddition is a classic method for forming six-membered rings, its application to pyridine synthesis often involves inverse-electron-demand reactions or the use of dienes and dienophiles that lead to a dihydropyridine (B1217469) intermediate, which must then be oxidized. acsgcipr.orglibretexts.org Another important class of reactions for synthesizing five-membered heterocycles is the 1,3-dipolar cycloaddition, which could be part of a multi-step synthesis toward a pyridine ring. fiveable.menih.gov More complex strategies, such as [5+2] cycloadditions, are also utilized for creating seven-membered rings, which can be precursors in more intricate synthetic routes to highly functionalized molecules. rsc.orgresearchgate.net For a target like this compound, a potential cycloaddition strategy would involve reacting a 1,3-diene bearing an isobutyl group with a dienophile containing a chlorine atom and a nitrogen source, followed by aromatization.

Named Ring-Forming Reactions: Several classical methods exist for pyridine synthesis, which could be adapted for this compound. handwiki.org

Hantzsch Pyridine Synthesis: This method typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849). handwiki.orgacsgcipr.org To target the desired product, one might use an aldehyde containing the isobutyl group and incorporate a chlorine source in the β-ketoester or through a post-synthesis chlorination step. The initial product is a 1,4-dihydropyridine (B1200194) which requires a subsequent oxidation step. acsgcipr.org

Chichibabin Pyridine Synthesis: This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or an ammonia derivative at high temperatures over a catalyst. wikipedia.org For instance, reacting an α,β-unsaturated ketone bearing an isobutyl group with a chlorinated aldehyde in the presence of ammonia could theoretically yield the target pyridine skeleton. wikipedia.org

Bohlmann-Rahtz Pyridine Synthesis: This is an efficient method for creating substituted pyridines by reacting enamines with propargyl ketones. acsgcipr.orgresearchgate.net By selecting starting materials with the appropriate isobutyl and chloro-precursor functionalities, this method could directly assemble the substituted pyridine ring. researchgate.net

The feasibility of these methods depends on the availability of the required starting materials and the regioselectivity of the cyclization and any subsequent functionalization steps.

Indirect Synthetic Pathways via Precursor Functionalization

Indirect pathways, which involve modifying an existing pyridine or chloropyridine ring, are often more common in process development due to the commercial availability of simple pyridine building blocks. acsgcipr.org

This approach begins with a readily available chloropyridine, such as 2,5-dichloropyridine, and introduces the isobutyl group in a subsequent step. The chlorine atom at the 2-position of a pyridine ring is particularly susceptible to nucleophilic substitution and is also amenable to metal-catalyzed cross-coupling reactions. chempacific-zhejiang.com

Common methods for forming this C-C bond include:

Grignard Reactions: Reacting 2,5-dichloropyridine with isobutylmagnesium bromide in the presence of a suitable catalyst (e.g., iron or palladium complexes) can selectively replace one of the chlorine atoms with the isobutyl group. The regioselectivity of this reaction would be a critical factor to control.

Organozinc Reagents (Negishi Coupling): An isobutylzinc reagent can be coupled with 2,5-dichloropyridine using a palladium or nickel catalyst. This method is often milder and more functional-group tolerant than Grignard reactions.

Organoboron Reagents (Suzuki Coupling): An isobutylboronic acid or ester can be coupled with the chloropyridine scaffold using a palladium catalyst and a base. The Suzuki coupling is widely used in industrial synthesis due to its stability and the generally low toxicity of boron-containing reagents.

Organotin Reagents (Stille Coupling): While effective, the use of organotin compounds is often avoided on a larger scale due to toxicity concerns.

The choice of reaction depends on factors like catalyst cost, reaction conditions, and selectivity for the 2-position over the 5-position.

An alternative indirect route starts with 2-isobutylpyridine and introduces the chlorine atom at the 5-position. Electrophilic aromatic substitution on the pyridine ring is generally difficult and often requires harsh conditions. nih.gov However, several strategies can achieve selective chlorination:

Direct Chlorination: Direct chlorination of pyridines typically requires high temperatures and can lead to a mixture of products. The isobutyl group, being an electron-donating group, would direct electrophilic attack to the ortho and para positions (3- and 5-positions). Selective formation of the 5-chloro isomer would depend on controlling the reaction conditions to favor the sterically less hindered para-position.

Chlorination of Pyridine N-Oxides: A more common and regioselective method involves the initial oxidation of the pyridine nitrogen to form a pyridine N-oxide. This modification activates the ring towards electrophilic substitution, particularly at the 4-position, and can also facilitate substitution at the 2- and 6-positions. researchgate.net For 2-isobutylpyridine N-oxide, chlorination using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce a chlorine atom, often followed by deoxygenation of the N-oxide to yield the final product. researchgate.net

Directed Metalation-Chlorination: The pyridine ring can be deprotonated at a specific position using a strong base like lithium diisopropylamide (LDA). The position of metalation can be influenced by directing groups. The resulting lithiated pyridine can then be quenched with an electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS) to install the chlorine atom with high regioselectivity.

The table below summarizes these indirect approaches.

| Starting Material | Key Reagent(s) | Transformation | Target Position |

| 2,5-Dichloropyridine | Isobutylmagnesium bromide, Pd/Ni catalyst | Cross-Coupling | 2-position |

| 2,5-Dichloropyridine | Isobutylboronic acid, Pd catalyst, Base | Cross-Coupling | 2-position |

| 2-Isobutylpyridine | Cl₂, High Temperature | Electrophilic Chlorination | 5-position |

| 2-Isobutylpyridine N-oxide | POCl₃ or SO₂Cl₂ | N-oxide Activation/Chlorination | 5-position |

| 2-Isobutylpyridine | LDA, then NCS | Directed Ortho Metalation/Chlorination | 5-position |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, are highly efficient and atom-economical. bohrium.comnih.gov They offer a powerful strategy for rapidly generating libraries of complex molecules, including diversely substituted pyridines. bohrium.comrsc.org These reactions often proceed through a series of condensation, addition, and cyclization/elimination steps. acsgcipr.org

Several MCRs could be envisioned for the synthesis of a this compound core. researchgate.net For example, a one-pot reaction involving:

An aldehyde or ketone containing the isobutyl moiety (e.g., isovaleraldehyde).

An active methylene (B1212753) compound (e.g., a β-ketoester or malononitrile).

A chlorinated 1,3-dicarbonyl compound or an equivalent.

An ammonia source, such as ammonium (B1175870) acetate. nih.govrsc.org

By carefully selecting the components, it is possible to construct the pyridine ring with the desired substitution pattern in a single, efficient operation, minimizing waste and purification steps. bohrium.com The development of novel MCRs, sometimes utilizing nanocatalysts, continues to expand the toolkit for synthesizing functionalized pyridines. rsc.org

Analysis of Patent Literature on this compound Synthesis

The patent literature provides valuable insight into commercially viable and scalable synthetic routes for key chemical intermediates. While patents for the exact synthesis of this compound may be specific to a particular application, analysis of patents for structurally related chloromethylpyridines and other substituted chloropyridines reveals common industrial strategies.

Patented processes for compounds like 2-chloro-5-methylpyridine (B98176) and 2-chloro-5-chloromethylpyridine often focus on efficiency, cost-effectiveness, and the avoidance of problematic reagents. google.comjustia.compatsnap.com

Key transformations and strategies found in the patent literature for related compounds include:

Ring Formation from Acyclic Precursors: Some patents describe the synthesis of the pyridine ring from acyclic starting materials. For example, European Patent EP 0121320 A1 details a process where propionaldehyde (B47417) and an acrylic ester are condensed to form a 4-formylpentanoate ester. epo.orggoogleapis.com This intermediate is then cyclized with an ammonia source, halogenated, and further treated with a chlorinating agent like phosphorus oxychloride to yield 2-chloro-5-methylpyridine. google.comepo.orggoogleapis.com This multi-step, one-pot approach highlights a common industrial strategy to build the core structure.

Chlorination of Pyridine Derivatives: The chlorination of pre-formed pyridine rings is a dominant theme. U.S. Patent 5,329,011 describes the conversion of 2-alkoxy-5-alkoxymethyl-pyridines into 2-chloro-5-chloromethyl-pyridine using chlorinating agents such as phosphorus(V) chloride and phosphorus oxychloride. google.com This indicates that functional group interconversion on the pyridine ring is a viable route.

Multi-step Transformations from Nicotinic Acid: U.S. Patent 4,958,025 discloses a multi-step process starting from nicotinic acid to produce 2-chloro-5-chloromethylpyridine. justia.com The process involves converting the carboxylic acid to a trichloromethyl group, followed by reaction with an alkoxide, hydrolysis, hydrogenation, and a final chlorination step. justia.com

Vilsmeier-Haack Type Reactions: Chinese patent CN102532007A describes a method for preparing 2-chloro-5-substituted pyridines from an ethylidene amide compound and a dialkyl methanamide under the action of a chlorinating reagent, which is characteristic of a Vilsmeier-Haack or a related reaction for ring formation. google.com This method emphasizes continuous removal of the product from the reaction system to improve yield and purity. google.com

These patented methods underscore a focus on readily available, inexpensive starting materials and robust, high-yield chemical transformations suitable for large-scale production.

Evaluation of Synthetic Efficiency and Scalability in Industrial Contexts

While general principles of process chemistry and synthetic strategies for related chlorinated pyridine derivatives are documented, specific data points such as yield, purity, reaction time, temperature, and scale for the synthesis of this compound remain proprietary information within the chemical industry. The development of a commercial synthesis for a specialty chemical like this compound would likely involve extensive in-house research and optimization to ensure a robust, safe, and cost-effective process.

The evaluation of a synthetic route's efficiency and scalability for industrial applications would typically involve the following key considerations:

Yield and Purity: Consistent high yields and purities are paramount for minimizing raw material costs and reducing the burden on downstream purification processes.

Process Parameters: Optimization of reaction conditions, including temperature, pressure, reaction time, and catalyst loading, is essential for maximizing throughput and ensuring product quality.

Raw Material Availability and Cost: The selection of starting materials is heavily influenced by their commercial availability, cost, and handling requirements on a large scale.

Reaction Stoichiometry and Atom Economy: Processes with high atom economy are preferred as they generate less waste and are more environmentally sustainable.

Solvent and Reagent Selection: The choice of solvents and reagents is critical, with a focus on safety, environmental impact, and ease of recovery and recycling.

Number of Unit Operations: A streamlined process with fewer steps (e.g., reactions, extractions, distillations, crystallizations) is generally more efficient and cost-effective to operate.

Process Safety and Environmental Impact: A thorough hazard analysis and environmental assessment are necessary to ensure the process can be operated safely and in compliance with regulations.

Scalability: The ability to transition the process from laboratory or pilot plant scale to full-scale production without significant loss of performance is a critical factor. This includes managing heat transfer, mass transfer, and mixing challenges that arise at larger scales.

Without specific data from industrial sources, a detailed comparative analysis of different synthetic routes for this compound with quantitative metrics is not possible. The following tables are therefore presented as illustrative examples of how such data would be organized and analyzed if it were available.

Table 1: Illustrative Comparison of Hypothetical Synthetic Routes for this compound

| Parameter | Route A: Direct Chlorination of 2-Isobutylpyridine | Route B: Grignard Reaction followed by Chlorination | Route C: Multi-step Synthesis from Pyridine |

| Starting Materials | 2-Isobutylpyridine, Chlorinating Agent | 2-Bromopyridine, Isobutylmagnesium bromide, Chlorinating Agent | Pyridine, Various Reagents |

| Number of Steps | 1 | 2 | >3 |

| Overall Yield (%) | Data not available | Data not available | Data not available |

| Purity (%) | Data not available | Data not available | Data not available |

| Key Challenges | Selectivity, potential for over-chlorination | Handling of Grignard reagent, cost of starting materials | Long reaction sequence, lower overall yield |

| Scalability | Potentially scalable with good process control | Moderate scalability, requires specialized equipment | Less scalable due to complexity |

Table 2: Illustrative Process Parameters for a Hypothetical Industrial Synthesis of this compound (Route A)

| Parameter | Value |

| Reaction Scale | Data not available |

| Reaction Temperature | Data not available |

| Reaction Time | Data not available |

| Solvent | Data not available |

| Catalyst | Data not available |

| Yield (isolated) | Data not available |

| Purity (by HPLC) | Data not available |

| Process Mass Intensity (PMI) | Data not available |

Chemical Reactivity, Reaction Mechanisms, and Transformations of 5 Chloro 2 Isobutylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for halo-substituted pyridines. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a temporary loss of aromaticity to form a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com The stability of this intermediate is paramount to the reaction's feasibility and rate. In pyridine (B92270) systems, the ring nitrogen can effectively stabilize this negative charge, particularly when the nucleophilic attack occurs at positions ortho (C-2, C-6) or para (C-4) to the nitrogen. wikipedia.orgyoutube.com

The chlorine atom at the C-5 position of 5-Chloro-2-isobutylpyridine is the designated leaving group in potential SNAr reactions. However, the C-5 position is electronically disfavored for nucleophilic attack compared to the C-2 or C-4 positions. When a nucleophile attacks the C-5 carbon, the resulting negative charge in the Meisenheimer complex is distributed across carbons C-2, C-4, and C-6. Crucially, the electronegative ring nitrogen cannot directly delocalize this charge through resonance, as it is not in a conjugated position relative to the site of attack. This lack of direct resonance stabilization by the nitrogen atom renders the intermediate for C-5 substitution significantly less stable than the intermediates formed from attack at C-2 or C-4. Consequently, SNAr reactions at the C-5 position of the pyridine ring are generally sluggish and require more forcing conditions compared to substitutions at the ortho or para positions. wuxiapptec.com

Substituents on the pyridine ring can significantly modify its reactivity towards nucleophiles. The isobutyl group at the C-2 position is an alkyl group, which acts as an electron-donating group (EDG) through an inductive effect. This effect increases the electron density of the aromatic ring system.

For a nucleophilic aromatic substitution reaction, the ring must be sufficiently electron-poor to be attacked by a nucleophile. chemistrysteps.com The electron-donating nature of the C-2 isobutyl group counteracts the inherent electron deficiency of the pyridine ring, thereby deactivating the molecule towards nucleophilic attack. This deactivating effect further diminishes the already low reactivity of the C-5 position, making SNAr reactions on this compound challenging.

Table 1: Influence of Substituents on SNAr Reactivity of this compound

| Substituent | Position | Electronic Effect | Influence on SNAr at C-5 |

| Ring Nitrogen | C-1 | Electron-withdrawing (Inductive & Resonance) | Activates ring (generally), but cannot directly stabilize C-5 attack via resonance. |

| Isobutyl | C-2 | Electron-donating (Inductive) | Deactivates the ring, reducing reactivity. |

| Chlorine | C-5 | Electron-withdrawing (Inductive), Weakly donating (Resonance) | Serves as the leaving group; its inductive effect slightly activates the ring but is offset by other factors. |

The mechanism for an SNAr reaction at the C-5 position of this compound follows the general two-step addition-elimination pathway. chemguide.co.uk

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the chlorine (C-5). This step is typically the rate-determining step. The pi-electrons from the aromatic system are displaced to form a resonance-stabilized, negatively charged sigma complex, or Meisenheimer complex. wikipedia.org As previously noted, the negative charge in this intermediate cannot be delocalized onto the ring nitrogen.

Elimination of the Leaving Group: In the second step, aromaticity is restored. The lone pair of electrons on the negatively charged carbon reforms the pi-bond, and the chloride ion is expelled as the leaving group. This elimination step is generally fast. chemistrysteps.com

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) on pyridine is inherently more difficult than on benzene. The electronegative nitrogen atom reduces the ring's electron density, making it less nucleophilic and thus less reactive towards electrophiles. youtube.com Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, creating a pyridinium (B92312) ion. This positive charge further deactivates the ring to a very large extent. wikipedia.org

The regiochemical outcome of EAS on a substituted pyridine is determined by the directing effects of the existing substituents. For this compound, the two substituents exert competing influences.

Pyridine Ring Nitrogen: Directs incoming electrophiles to the C-3 and C-5 positions (meta-directing) to avoid forming an unstable resonance structure where the positive charge resides on the electronegative nitrogen atom. youtube.com

2-Isobutyl Group: As an electron-donating alkyl group, it is an activating group and directs electrophiles to the ortho (C-3) and para (C-5) positions relative to itself. youtube.comsaskoer.ca

5-Chloro Group: Halogens are deactivating groups but are ortho/para-directing. The 5-chloro substituent directs incoming electrophiles to the C-4 and C-6 positions. saskoer.ca

Considering these combined effects, the most likely site for electrophilic attack is the C-3 position . This position is:

Electronically activated by the ortho-directing isobutyl group.

The inherently preferred site for electrophilic attack on a pyridine ring (meta to nitrogen).

Attack at other positions is less likely. Position C-5 is blocked. Positions C-4 and C-6 are directed by the deactivating chloro group, and C-6 is additionally subject to significant steric hindrance from the adjacent bulky isobutyl group. Therefore, electrophilic substitution is predicted to occur with high regioselectivity at C-3. This is supported by studies on related compounds, such as 2-amino-5-chloropyridine, which undergo electrophilic hydrogen exchange at the C-3 position. rsc.org

The rate and outcome of EAS reactions are governed by a combination of electronic and steric factors.

Electronic Effects:

The 2-isobutyl group is an activating group. It donates electron density to the ring via induction, which helps to stabilize the positive charge of the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. This stabilization lowers the activation energy and accelerates the reaction compared to unsubstituted pyridine. wikipedia.org

The 5-chloro group is a deactivating group. Its strong inductive electron-withdrawing effect outweighs its weak resonance electron-donating effect, making the ring less nucleophilic and slowing the reaction rate. saskoer.ca

Steric Effects:

The isobutyl group is sterically bulky. This bulk hinders the approach of an electrophile to the adjacent C-3 position to some extent, but more significantly blocks the C-6 position. Given that C-3 is electronically favored, steric hindrance from the isobutyl group may slow the reaction rate but is unlikely to change the regioselectivity away from C-3. youtube.com

Table 2: Analysis of Regioselectivity for Electrophilic Aromatic Substitution

| Position of Attack | Directing Influence of 2-Isobutyl (Activating, o,p-director) | Directing Influence of 5-Chloro (Deactivating, o,p-director) | Influence of Ring Nitrogen (m-director) | Overall Assessment |

| C-3 | Favorable (ortho) | Neutral | Favorable (meta) | Most Likely Product |

| C-4 | Neutral | Favorable (ortho) | Unfavorable (para) | Unlikely |

| C-6 | Neutral | Favorable (ortho) | Unfavorable (ortho) | Unlikely (High Steric Hindrance) |

Metal-Catalyzed Functionalization and Cross-Coupling Reactions

The chlorine atom at the C-5 position of this compound serves as a versatile handle for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These transformations are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. The isobutyl group at C-2 exerts a modest steric and electronic influence on the reactivity of the C-5 position.

Palladium catalysts are highly effective for activating the C-Cl bond of chloropyridines, although these substrates are generally less reactive than their bromo or iodo counterparts. libretexts.org The development of advanced catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, has significantly expanded the scope of these reactions to include aryl chlorides. wikipedia.orgjk-sci.com

C-C Bond Formation: The Suzuki-Miyaura coupling is a premier method for forming aryl-aryl or aryl-alkyl bonds. For this compound, this reaction would involve coupling with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.netharvard.edu While aryl chlorides can be challenging substrates, specialized ligands such as XPhos or SPhos have proven effective. researchgate.netacs.org A typical system involves a palladium(II) precatalyst like Pd(OAc)₂, a phosphine ligand, and a base such as K₂CO₃ or K₃PO₄ in a solvent like dioxane or DMF, often with water. nih.govacs.org

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, creating valuable arylalkyne structures. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by palladium complexes and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine (B128534) (Et₃N). soton.ac.uklibretexts.org Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.org

The table below summarizes representative conditions for palladium-catalyzed C-C bond-forming reactions applicable to this compound, based on studies of similar 5-chloropyridine substrates.

Table 1: Representative Conditions for Palladium-Catalyzed C-C Coupling of 5-Chloropyridines | Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-110 | 75-95 | | Suzuki-Miyaura | Alkylboronic ester | Pd₂(dba)₃ / Ad₂PⁿBu | LiOᵗBu | Toluene | 100 | 60-85 | | Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 25-60 | 80-98 | | Sonogashira (Cu-free) | 1-Octyne | PdCl₂(PCy₃)₂ | Cs₂CO₃ | Dioxane | 100-120 | 70-90 |

Yields are typical ranges reported for analogous 5-chloropyridine substrates and may vary for this compound.

C-N and C-O Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for constructing carbon-nitrogen bonds between aryl halides and a wide range of amines. wikipedia.orgchemeurope.com This reaction has largely superseded harsher classical methods. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base (e.g., NaOt-Bu), and reductive elimination to form the C-N bond. jk-sci.comlibretexts.org The choice of ligand is critical, with bulky biarylphosphines being particularly effective for coupling less reactive aryl chlorides. organic-chemistry.org

Similarly, the Buchwald-Hartwig etherification allows for the formation of C-O bonds by coupling aryl halides with alcohols or phenols. This transformation provides a versatile route to diaryl ethers and alkyl aryl ethers under relatively mild conditions.

The table below outlines typical conditions for these C-N and C-O bond-forming reactions.

Table 2: Representative Conditions for Palladium-Catalyzed C-N and C-O Coupling of 5-Chloropyridines

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / XPhos | NaOᵗBu | Toluene | 100 | 85-98 |

| Buchwald-Hartwig Amination | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 | 80-95 |

| Buchwald-Hartwig Etherification | Phenol | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 100 | 70-90 |

Yields are typical ranges reported for analogous 5-chloropyridine substrates and may vary for this compound.

Direct C-H activation is an increasingly important strategy in organic synthesis that avoids the need for pre-functionalized starting materials, thereby improving atom economy. In the context of this compound, C-H activation could potentially occur at the C-3, C-4, or C-6 positions of the pyridine ring or on the isobutyl side chain.

The regioselectivity of C-H activation on pyridine rings is often directed by the intrinsic electronic properties of the ring and the coordination of the metal catalyst to the nitrogen lone pair. Palladium-catalyzed C-H functionalization of pyridines frequently occurs at the C-2 or C-6 position due to the formation of a stable five-membered palladacycle intermediate. Since the C-2 position of this compound is already substituted, C-H activation at the C-6 position is a likely outcome.

However, achieving functionalization at the C-3 or C-4 positions is more challenging and typically requires the installation of a directing group that can steer the catalyst to the desired C-H bond. Without such a directing group, functionalization at these positions is often disfavored. The electronic nature of the pyridine ring, which is electron-deficient, makes it susceptible to certain types of C-H functionalization, such as direct arylation with electron-rich arenes.

Strategies for C-H functionalization of the isobutyl group are also possible, particularly at the benzylic-like position adjacent to the pyridine ring, although this would compete with activation of the C-H bonds on the aromatic ring itself. The specific reaction conditions, including the choice of metal catalyst (e.g., Pd, Rh, Ir), ligand, and oxidant, would ultimately determine the regiochemical outcome of any C-H activation attempt on this molecule.

Radical Reactions and Photochemical Transformations

Radical intermediates of this compound can be generated through several methods. Homolytic cleavage of the C-Cl bond can be induced by thermolysis or photolysis, although it typically requires significant energy. A more common approach for generating aryl radicals from aryl halides involves single-electron transfer (SET) from a reductant or a photocatalyst.

Once formed, the 5-(2-isobutylpyridyl) radical is a highly reactive intermediate. It can participate in a variety of transformations, including:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a solvent or another reagent to form 2-isobutylpyridine (B1582698).

Addition to π-Systems: It can add to alkenes or alkynes in intermolecular or intramolecular fashion, leading to the formation of new C-C bonds.

Radical Aromatic Substitution: The radical can attack another aromatic ring, a key step in certain arylation reactions.

Alternatively, the pyridine ring itself can react with externally generated radicals, most notably in the Minisci reaction. nih.gov In this reaction, a nucleophilic alkyl radical, typically generated from a carboxylic acid, alcohol, or alkane, adds to the electron-deficient pyridine ring. The reaction is usually performed under acidic conditions to protonate the pyridine nitrogen, which further enhances its electrophilicity. For this compound, radical addition is expected to occur preferentially at the C-4 or C-6 positions, guided by both steric and electronic factors.

Photochemistry offers pathways to unique transformations by accessing high-energy excited states of molecules. wikipedia.org The primary photochemical process for chloropyridines is often the homolytic cleavage of the carbon-chlorine bond upon absorption of UV light. Irradiation of this compound could generate a pyridyl radical and a chlorine radical. aip.org This process is foundational for initiating radical chain reactions or for subsequent radical-radical coupling.

In a study on the reaction between atomic chlorine and pyridine in a para-hydrogen matrix, UV irradiation (365 nm) was used to generate chlorine atoms, which then added to the nitrogen atom of pyridine to form a 1-chloropyridinyl radical (C₅H₅N−Cl) without breaking a C-H bond on the ring. aip.orgnycu.edu.tw This suggests that under certain conditions, the initial photochemical event might involve the pyridine nitrogen rather than direct C-Cl bond scission.

The resulting radical intermediates can undergo dimerization, react with the solvent, or rearrange. The specific outcome of a photochemical reaction involving this compound would be highly dependent on the reaction conditions, including the wavelength of light, the solvent, and the presence of other reactive species.

Oxidative and Reductive Transformations of the Pyridine Ring

The pyridine ring in this compound can undergo both oxidative and reductive transformations, targeting either the nitrogen atom or the aromatic system.

Oxidative Transformations: The most common oxidative transformation of pyridines is N-oxidation, the conversion of the pyridine nitrogen to an N-oxide. This is typically achieved using peroxy acids like m-chloroperbenzoic acid (m-CPBA) or other oxidants such as dimethyldioxirane. researchgate.netnih.gov The N-oxide derivative, this compound N-oxide, would exhibit altered reactivity compared to the parent pyridine. The N-oxide group is a strong electron-donating group, which can facilitate electrophilic substitution on the pyridine ring, and it can also be used as a handle for further functionalization. The rate of N-oxidation can be influenced by steric hindrance from substituents at the C-2 position; however, an isobutyl group is not expected to significantly impede this reaction. researchgate.net

Oxidation of the isobutyl side chain is also possible, for example at the benzylic-like position, to introduce a hydroxyl or carbonyl group. This typically requires specific catalysts and conditions to compete with N-oxidation.

Reductive Transformations: Reduction of the pyridine ring can lead to dihydropyridines, tetrahydropyridines, or fully saturated piperidines. Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium under hydrogen pressure is a common method, though it can sometimes lead to dechlorination (hydrodehalogenation) of the C-Cl bond.

A milder and alternative method for the reduction of chloropyridines involves using samarium diiodide (SmI₂) in the presence of water. clockss.org This system has been shown to reduce chloropyridines to the corresponding piperidines in good yield at room temperature. clockss.org However, this method can also cause the reductive cleavage of the C-Cl bond, potentially yielding 2-isobutylpiperidine or unsubstituted piperidine (B6355638) depending on the reaction conditions and the amount of SmI₂ used. clockss.org

Regioselective Hydroxylation and Oxidation Processes

The oxidation of this compound can proceed at the pyridine nitrogen, the isobutyl side chain, or the pyridine ring itself. The regioselectivity of these processes is highly dependent on the oxidant and reaction conditions.

N-Oxidation:

Biocatalytic N-oxidation presents a sustainable and selective method for the oxidation of pyridine derivatives. Microorganisms such as Burkholderia sp. MAK1 have demonstrated the ability to perform regioselective N-oxidation on a variety of pyridine compounds. This enzymatic approach offers a green alternative to traditional chemical oxidation methods, which often require harsh reagents and can lead to a mixture of products. The use of whole-cell biocatalysts is particularly efficient as it circumvents the need for enzyme isolation and purification.

Side-Chain Oxidation:

The isobutyl group attached to the pyridine ring is susceptible to oxidation. Studies on analogous compounds, such as the vapor-phase oxidation of 2-methyl-5-ethylpyridine using a modified vanadium oxide catalyst, provide insights into potential reaction pathways. Intermediates identified in the oxidation of 2-methyl-5-ethylpyridine include di(5-ethyl)-2-pyridil, 2-methyl-5-acetylpyridine, and 3-acetylpyridine. These findings suggest that the oxidation of this compound could lead to the formation of corresponding ketones, aldehydes, or carboxylic acids at the isobutyl side chain. The interaction between the basic pyridine nitrogen and acidic sites on the catalyst surface can enhance the reactivity of the substituent at the 2-position.

The following table summarizes the identified intermediates in the oxidation of the related compound 2-methyl-5-ethylpyridine, which can be considered analogous to the potential oxidation products of the isobutyl group in this compound.

| Precursor Compound | Catalyst | Identified Intermediates |

| 2-methyl-5-ethylpyridine | Modified Vanadium Oxide | di(5-ethyl)-2-pyridil, 2-methyl-5-acetylpyridine, 3-acetylpyridine |

Ring Hydroxylation:

Direct hydroxylation of the pyridine ring is a challenging transformation due to the ring's electron-deficient nature. However, photochemical methods have been explored for the C3-hydroxylation of pyridine N-oxides. This process involves the photoisomerization of the N-oxide to an oxaziridine (B8769555) intermediate, followed by rearrangement to afford the C3-hydroxylated product. While this method has not been specifically reported for this compound-N-oxide, it represents a potential strategy for regioselective hydroxylation.

Strategies for Selective Reduction of the Pyridine Nucleus

The selective reduction of the pyridine ring in this compound to the corresponding piperidine derivative is a valuable transformation for accessing saturated heterocyclic structures. A key challenge in this process is to achieve hydrogenation of the pyridine nucleus without causing hydrogenolysis (dehalogenation) of the chloro substituent.

Catalytic Hydrogenation:

Various transition metal catalysts are employed for the hydrogenation of pyridine derivatives. Rhodium and ruthenium catalysts have shown high activity under mild conditions. For instance, rhodium(III) oxide (Rh₂O₃) has been reported as an effective catalyst for the hydrogenation of a broad range of functionalized pyridines. The reaction conditions, such as solvent and hydrogen pressure, play a crucial role in the efficiency and selectivity of the reduction.

Iridium complexes have also been utilized for the ionic hydrogenation of pyridines, offering a robust and selective method that can tolerate sensitive functional groups. This approach typically involves a Brønsted acid to activate the pyridine ring towards hydride attack.

The table below presents data on the rhodium-catalyzed hydrogenation of various substituted pyridines, illustrating the general applicability of this catalytic system.

| Substrate | Catalyst | Conditions | Product | Yield (%) |

| 4-methylpyridine | Rh₂O₃ | 5 bar H₂, TFE, 40°C, 4h | 4-methylpiperidine | >99 |

| 4-methoxypyridine | Rh₂O₃ | 5 bar H₂, TFE, 40°C, 4h | 4-methoxypiperidine | >99 |

| Ethyl isonicotinate | Rh₂O₃ | 5 bar H₂, TFE, 40°C, 16h | Ethyl piperidine-4-carboxylate | >99 |

| 2-(hydroxymethyl)pyridine | Rh₂O₃ | 5 bar H₂, TFE, 40°C, 16h | (piperidin-2-yl)methanol | >99 |

Data adapted from a study on the hydrogenation of functionalized pyridines with a rhodium oxide catalyst.

Control of Dehalogenation:

The presence of the chloro substituent introduces the possibility of dehalogenation as a competing reaction during catalytic hydrogenation. The selectivity between nucleus reduction and dehalogenation can be influenced by the reaction conditions, particularly the pH. In the reduction of other chloroaromatic compounds, it has been observed that basic conditions tend to favor dehalogenation, while acidic conditions can promote the desired reaction while suppressing dehalogenation, provided the pH is maintained above the pKa of the protonated amine product.

Palladium-catalyzed hydrodehalogenation using reagents like polymethylhydrosiloxane (B1170920) (PMHS) has been shown to be effective for chloroarenes, including 2-chloropyridine, at room temperature. This highlights the propensity for dehalogenation with certain catalytic systems. Therefore, the choice of catalyst and careful control of reaction parameters are critical for the selective reduction of the pyridine nucleus in this compound.

Computational and Theoretical Chemistry Investigations of 5 Chloro 2 Isobutylpyridine

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to predicting the geometry, energy, and electronic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to provide a detailed picture of the molecular orbitals and charge distribution, which are key to understanding the molecule's behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity and electronic properties. youtube.comyoutube.commdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

For substituted pyridines, these properties are significantly influenced by the nature and position of the substituents. In a computational study on the related compound 5-chloro-2-hydroxypyridine using DFT (B3LYP/6-311++G(d,p)), the HOMO and LUMO energies were calculated. ijesit.com These values provide an approximation of what could be expected for 5-Chloro-2-isobutylpyridine, where the electron-donating isobutyl group would likely raise the HOMO energy compared to the hydroxyl group.

The HOMO-LUMO energy gap is instrumental in explaining charge transfer interactions within the molecule. ijesit.com A smaller energy gap facilitates electronic transitions and often correlates with higher reactivity. nih.gov

Table 1: Representative Frontier Orbital Energies for a Related Substituted Chloropyridine Data based on calculations for 5-chloro-2-hydroxypyridine. ijesit.com

| Parameter | Energy (eV) - B3LYP/6-311++G(d,p) |

| EHOMO | -6.65 |

| ELUMO | -1.54 |

| Energy Gap (ΔE) | 5.11 |

Note: This interactive table contains representative data from a structurally similar compound, 5-chloro-2-hydroxypyridine, to illustrate the typical values obtained from quantum chemical calculations. The actual values for this compound may vary.

Molecular Electrostatic Potential (MEP) maps are valuable visual tools that illustrate the three-dimensional charge distribution of a molecule. researchgate.net These maps are used to predict how molecules might interact and to identify sites susceptible to electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an abundance of electrons and are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. youtube.com

For this compound, the MEP map would be expected to show the most negative potential localized on the nitrogen atom of the pyridine (B92270) ring due to its high electronegativity and the presence of a lone pair of electrons. The chlorine atom would also contribute to regions of negative potential. The hydrogen atoms of the isobutyl group and on the pyridine ring would exhibit positive potential. This distribution of charge is critical for understanding intermolecular interactions and the molecule's reactivity patterns.

The isobutyl group attached to the pyridine ring is not static; it can rotate around the single bond connecting it to the ring. This rotation is not entirely free and is governed by a potential energy surface with specific energy minima and maxima. The energy maxima correspond to transition states for rotation and define the torsional barriers. researchgate.netrsc.org

Computational methods can be used to calculate the energy of the molecule as a function of the dihedral angle of the rotating group. The stable conformations (conformers) correspond to the energy minima. For the isobutyl group in this compound, steric hindrance between the methyl groups of the isobutyl chain and the atoms of the pyridine ring (particularly the nitrogen atom and the chlorine atom) will influence the preferred conformations and the height of the rotational barriers. Theoretical studies on similar systems, such as phenylpyridines, have shown that torsional barriers can be accurately computed using DFT methods. researchgate.net These calculations are crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature.

Prediction of Reactivity and Regioselectivity through Computational Models

Computational models are essential for predicting the chemical reactivity of a molecule and the regioselectivity of its reactions. By calculating the energies of reactants, products, and transition states, chemists can map out entire reaction pathways and understand why certain products are favored over others.

Theoretical chemistry allows for the detailed exploration of potential reaction mechanisms. For substituted chloropyridines, a key reaction is nucleophilic aromatic substitution, where the chlorine atom is displaced by a nucleophile. Computational studies on 2-chloropyridine derivatives have shown that such reactions can proceed through the formation of a Meisenheimer complex, which is a stable intermediate. nih.govresearchgate.net

The reaction pathway can be mapped by calculating the potential energy surface. A crucial part of this process is locating the transition states, which are the highest energy points along the reaction coordinate. Identifying the structure and energy of the transition state is key to calculating the activation energy of the reaction. Techniques like intrinsic reaction coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the reactants with the intermediates or products. researchgate.net

Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms in organic chemistry. nih.govmdpi.comresearchgate.net It offers a good balance between computational cost and accuracy for many systems. DFT calculations can be employed to optimize the geometries of reactants, intermediates, transition states, and products involved in the reactions of this compound.

For instance, in the nucleophilic substitution of 2-chloropyridines, DFT calculations can determine the change in Gibbs free energy between the initial state and the transition state. nih.govresearchgate.net This allows for a quantitative assessment of the reaction rate and how it is affected by different substituents on the pyridine ring. The electron-donating isobutyl group at the 2-position and the electron-withdrawing chlorine atom at the 5-position in this compound would have competing effects on the reactivity of the ring towards nucleophiles, an interplay that DFT can effectively model. These studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone. researchgate.net

Simulation of Spectroscopic Properties (Theoretical Prediction Only)

The simulation of spectroscopic properties for this compound relies on a range of computational methods to predict its behavior when interacting with electromagnetic radiation. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the fundamental molecular characteristics that give rise to them.

Computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are pivotal in simulating the vibrational and electronic spectra of molecules like this compound. These simulations provide a theoretical framework for understanding the molecule's infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the optimized molecular geometry and to calculate the harmonic vibrational frequencies. researchgate.netnih.gov These computed frequencies correspond to the fundamental vibrational modes of the molecule, which can be correlated with the peaks observed in experimental IR and Raman spectra. researchgate.netiku.edu.tr The theoretical vibrational spectrum can aid in the assignment of specific vibrational modes to the observed spectral bands. nih.gov

For the simulation of electronic spectra, TD-DFT is a widely used method. researchgate.netresearchgate.net This approach calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of peaks in a UV-Vis spectrum. scirp.org These calculations provide insights into the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions, which are characteristic of heteroaromatic compounds. rsc.org

Table 1: Predicted Vibrational Frequencies of this compound (DFT/B3LYP/6-311++G(d,p))

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description of Motion |

| ν(C-H)arom | 3100 - 3000 | Aromatic C-H stretching |

| ν(C-H)aliph | 2980 - 2850 | Isobutyl C-H stretching |

| ν(C=N)ring | 1600 - 1550 | Pyridine ring C=N stretching |

| ν(C=C)ring | 1580 - 1450 | Pyridine ring C=C stretching |

| δ(C-H)aliph | 1470 - 1360 | Isobutyl C-H bending |

| ν(C-Cl) | 800 - 700 | C-Cl stretching |

| Ring Breathing | ~1000 | Symmetric expansion/contraction of the pyridine ring |

| Out-of-plane C-H bending | 900 - 650 | Aromatic C-H out-of-plane bending |

Table 2: Predicted Electronic Transitions of this compound (TD-DFT)

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |

| S0 → S1 | ~270 | ~0.02 | n → π |

| S0 → S2 | ~230 | ~0.35 | π → π |

The theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structural verification. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a highly effective approach for calculating the isotropic magnetic shielding tensors of nuclei. nih.govresearchgate.netimist.ma These shielding values can then be converted into chemical shifts (δ) by referencing them to a standard compound, such as tetramethylsilane (TMS). github.io

By optimizing the molecular geometry of this compound at a given level of theory (e.g., B3LYP/6-311+G(2d,p)) and then performing GIAO calculations, it is possible to predict the ¹H and ¹³C NMR chemical shifts. github.iorsc.org These predicted values can be compared with experimental data to confirm the molecular structure and to aid in the assignment of signals in the NMR spectra. researchgate.net The accuracy of these predictions is often high enough to distinguish between different isomers or conformers of a molecule. modgraph.co.uk

Table 3: Predicted ¹H NMR Chemical Shifts of this compound (GIAO-DFT)

| Proton Position | Predicted Chemical Shift (δ, ppm) |

| H-3 | 7.5 - 7.7 |

| H-4 | 7.2 - 7.4 |

| H-6 | 8.3 - 8.5 |

| -CH₂- (isobutyl) | 2.6 - 2.8 |

| -CH- (isobutyl) | 2.0 - 2.2 |

| -CH₃ (isobutyl) | 0.9 - 1.1 |

Table 4: Predicted ¹³C NMR Chemical Shifts of this compound (GIAO-DFT)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 |

| C-3 | 135 - 140 |

| C-4 | 120 - 125 |

| C-5 | 130 - 135 |

| C-6 | 150 - 155 |

| -CH₂- (isobutyl) | 45 - 50 |

| -CH- (isobutyl) | 28 - 33 |

| -CH₃ (isobutyl) | 20 - 25 |

Derivatization and Advanced Synthetic Applications of 5 Chloro 2 Isobutylpyridine Scaffolds

Synthesis of Poly-functionalized Pyridine (B92270) Derivatives

The functionalization of the 5-Chloro-2-isobutylpyridine ring is a primary strategy for creating diverse molecular libraries. Methods have been developed to introduce multiple substituents with high regioselectivity, transforming the simple starting material into highly decorated pyridine derivatives.

A powerful method for the difunctionalization of pyridine rings involves the generation of highly reactive pyridyne intermediates. nih.gov This approach allows for the regioselective introduction of two different functional groups in adjacent positions. For a precursor derived from this compound, such as a 3,4-dihalogenated or 3-halo-4-lithiated species, a 3,4-pyridyne intermediate can be formed.

The process typically begins with the regioselective lithiation of a suitably substituted chloropyridine, followed by transmetalation with an organomagnesium halide. nih.gov This generates a mixed diorganomagnesium species which, upon heating, eliminates a magnesium salt to form the 3,4-pyridyne. The subsequent regioselective addition of a Grignard moiety to the 4-position, followed by quenching with an electrophile at the 3-position, yields a variety of 2,3,4-trisubstituted pyridines. nih.gov This methodology offers a unique pathway for creating polyfunctional pyridines that are otherwise difficult to access. nih.gov

Table 1: Synthesis of 2,3,4-Trisubstituted Pyridines via Pyridyne Intermediates

| Step | Description | Key Reagents/Intermediates | Resulting Moiety |

|---|---|---|---|

| 1 | Lithiation | n-BuLi | 4-Lithiated Pyridine |

| 2 | Transmetalation | RMgBr·LiCl | Mixed Diorganomagnesium Species |

| 3 | Pyridyne Formation | Heat | 3,4-Pyridyne Intermediate |

| 4 | Nucleophilic Addition | Grignard Moiety (from Step 2) | 3-Pyridylmagnesium Species |

The pyridine ring can be partially or fully reduced to yield dihydropyridine (B1217469) and tetrahydropyridine derivatives, which are important scaffolds in medicinal chemistry. The Hantzsch synthesis is a classic and versatile method for producing 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives. nih.gov This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. nih.govresearchgate.net By employing a precursor aldehyde derived from the this compound core, novel Hantzsch-type dihydropyridines can be synthesized. nih.gov

Further reduction of the pyridine ring or its dihydrogenated derivatives leads to tetrahydropyridines. These transformations are often achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium catalysts. The specific conditions, including catalyst choice, solvent, temperature, and pressure, can be tuned to control the extent of reduction and the stereochemical outcome.

Construction of Fused Heterocyclic Systems from the Pyridine Core

Fusing a second heterocyclic ring onto the this compound core creates bicyclic systems with distinct chemical and biological properties. This strategy is widely used to develop purine bioisosteres and other complex heterocyclic structures. osi.lv

Imidazo[4,5-b]pyridines, also known as 1-deazapurines, are structurally analogous to purines and are of significant interest in medicinal chemistry. nih.gov The synthesis of these fused systems from a this compound starting material would first require conversion to a 2,3-diaminopyridine or 3-amino-2-chloropyridine derivative.

A common synthetic route involves the reaction of a 2,3-diaminopyridine with a carboxylic acid or its functional derivative, which undergoes cyclization to form the imidazole ring. nih.gov Alternatively, a 2-chloro-3-nitropyridine precursor can be reacted with an amine, followed by reduction of the nitro group and subsequent cyclization to yield the imidazo[4,5-b]pyridine core. nih.gov These methods provide a versatile entry into a wide range of substituted imidazo[4,5-b]pyridines. osi.lv

Table 2: General Approaches to Imidazo[4,5-b]pyridine Synthesis

| Precursor Type | Key Reagents for Cyclization | Reaction Description |

|---|---|---|

| 2,3-Diaminopyridine | Carboxylic acids, Aldehydes, Orthoesters | Condensation and intramolecular cyclization |

| 2-Chloro-3-nitropyridine | Amines, followed by reducing agent (e.g., Fe/AcOH) | Nucleophilic substitution, nitro reduction, and cyclization |

The versatility of the pyridine scaffold allows for the construction of various other fused heterocyclic systems. By introducing appropriate functional groups onto the this compound ring, intramolecular cyclization reactions can be employed to build diverse ring systems.

For example, a suitably functionalized pyridine can undergo intramolecular O-/N-arylation to form dibenzofurans or carbazoles. rsc.org Another strategy involves the reaction of a chloronicotinonitrile derivative (accessible from the starting material) with sodium azide to yield tetrazolo[1,5-a]pyridine systems. researchgate.net Furthermore, intramolecular Thorpe-Ziegler condensation of appropriate precursors can lead to the formation of furo[3,4-b]pyridines. researchgate.net These methods highlight the modularity of using the pyridine core to access a broad range of fused heterocycles. science.gov

Asymmetric and Enantioselective Syntheses of Chiral Derivatives

Introducing chirality into molecules derived from this compound is crucial for applications in pharmaceutical and materials science. chim.it Catalytic asymmetric synthesis provides an efficient means to produce enantioenriched chiral pyridine derivatives. chim.it

Several strategies can be envisioned for the asymmetric synthesis of derivatives:

Asymmetric C-H Functionalization: Direct enantioselective functionalization of the C-H bonds on the isobutyl side chain can be achieved using transition metal catalysis, for instance, palladium-catalyzed asymmetric allylic alkylation of the methyl group. chim.it

Asymmetric Reduction: If a ketone functionality is introduced at the α-position of the isobutyl group, it can be asymmetrically reduced to a chiral alcohol using chiral catalysts, such as those based on rhodium or iridium. chim.it

Asymmetric Addition to Imines: Conversion of a functional group on the pyridine ring to an imine allows for the asymmetric addition of nucleophiles (e.g., arylboronic acids) catalyzed by chiral rhodium complexes to produce chiral amines. chim.it

These methods are challenging due to the potential for the Lewis basic pyridine nitrogen to coordinate with and deactivate the metal catalyst. chim.it However, specialized catalytic systems have been developed to overcome this issue, enabling the synthesis of a wide range of chiral pyridine-containing molecules with high enantioselectivity. st-andrews.ac.uk

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3,4-Trisubstituted Pyridines |

| Dihydropyridine |

| Tetrahydropyridine |

| Imidazo[4,5-b]pyridine |

| Furo[3,4-b]pyridine |

| Tetrazolo[1,5-a]pyridine |

| Dibenzofurans |

| Carbazoles |

| 2-Chloro-3-nitropyridine |

| 2,3-Diaminopyridine |

| 3-Amino-2-chloropyridine |

| n-Butyllithium (n-BuLi) |

| Trimethylsilyl chloride (TMSCl) |

| Dimethylformamide (DMF) |

| Palladium on carbon (Pd/C) |

Continuous Flow Chemistry Applications in Pyridine Functionalization

Continuous flow chemistry has emerged as a transformative technology in modern organic synthesis, offering significant advantages over traditional batch processing, particularly for the functionalization of heterocyclic scaffolds like pyridine. mdpi.comdurham.ac.uk The application of continuous flow methodologies to the derivatization of pyridine rings, including structures analogous to this compound, addresses many of the challenges associated with batch reactions, such as safety concerns with hazardous reagents, poor reaction control, and difficulties in scaling up. rsc.org This section details the application of continuous flow chemistry to key synthetic transformations relevant to the functionalization of the this compound core.

The primary benefits of employing continuous flow reactors, such as microreactors or packed-bed systems, include superior control over reaction parameters like temperature, pressure, and residence time. mit.edunih.gov The high surface-area-to-volume ratio in these systems allows for highly efficient heat and mass transfer, which is crucial for managing highly exothermic reactions or preventing the formation of side products. soton.ac.ukmdpi.com This precise control leads to improved product yields, higher selectivity, and enhanced safety, especially when dealing with unstable intermediates or toxic reagents. durham.ac.ukrsc.org

Organometallic Transformations in Flow

The generation and use of highly reactive organometallic intermediates, such as organolithium species, are often challenging in batch synthesis due to their instability at ambient temperatures and extreme reactivity. Continuous flow technology provides an ideal environment for these transformations. For instance, the lithiation of halopyridines can be performed with exceptional control. Research on 2,3-dihalopyridines has demonstrated that by precisely manipulating the temperature and residence time in a microreactor, selective lithiation can be achieved. This allows for either direct deprotonation or a "halogen dance" phenomenon, where the lithium atom migrates, leading to different regioisomers upon quenching with an electrophile. mdpi.comrsc.org This level of control would be highly applicable to the this compound scaffold, enabling selective functionalization at positions ortho to the chloro group or at the C4 position.

Table 1: Comparison of Batch vs. Continuous Flow for Pyridine Lithiation

| Parameter | Batch Processing | Continuous Flow Processing |

| Reaction Control | Difficult to maintain precise low temperatures for extended periods. | Precise temperature control and short residence times (seconds to minutes). rsc.org |

| Safety | Handling of large quantities of pyrophoric organolithiums poses significant risks. | Small reaction volumes minimize risk; unstable intermediates are generated and consumed in situ. mdpi.comrsc.org |

| Selectivity | Side reactions and degradation of intermediates are common. | High selectivity and yields due to precise control over conditions. mdpi.com |

| Scalability | Scaling up is often problematic and requires extensive redevelopment. | Straightforward scaling by "numbering-up" (parallel reactors) or extending operation time. durham.ac.uk |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for creating C-C bonds and are widely used for functionalizing pyridines. nih.govmdpi.com Continuous flow systems, particularly those using heterogeneous catalysts in packed-bed reactors, offer significant improvements for these reactions. durham.ac.uknih.gov

The Suzuki-Miyaura coupling of bromopyridines with arylboronic acids has been successfully implemented in continuous flow, utilizing immobilized palladium catalysts. nih.gov These systems allow for easy separation of the product from the catalyst, catalyst recycling, and reduced metal contamination in the final product. durham.ac.uk For a substrate like this compound, a flow setup could facilitate its coupling with various boronic acids under optimized conditions of temperature and flow rate to produce a library of 5-aryl-2-isobutylpyridine derivatives. Studies have shown that complete conversion can be achieved with residence times as short as a few minutes. nih.gov

Table 2: Representative Conditions for Continuous Flow Suzuki Coupling of Halopyridines

| Substrate | Catalyst | Base | Solvent | Temp (°C) | Residence Time | Conversion/Yield | Reference |

| 3-Bromopyridine | SPM3Pd (heterogeneous) | K2CO3 | Dioxane/Water | 100 | 2.5 min | >95% Conversion | nih.gov |

| Aryl Chlorides | Polymeric Pd catalyst | K2CO3 | THF/EtOH | 80 | 1-5 min | Quantitative Yields | durham.ac.uk |

The Sonogashira coupling , which joins terminal alkynes with aryl halides, is another key reaction that benefits from flow chemistry. organic-chemistry.orgresearchgate.net The use of copper tube flow reactors or systems with immobilized palladium-copper catalysts has been shown to promote these reactions efficiently, often without the need for additional ligands. researchgate.netnih.gov This approach minimizes the risk of alkyne homocoupling and simplifies product purification. Applying this to this compound would provide a direct route to 5-alkynyl-2-isobutylpyridines, which are valuable intermediates for further synthesis.

Hydrogenation and Other Transformations

The hydrogenation of the pyridine ring to produce piperidines is of great interest in medicinal chemistry. Continuous flow hydrogenation, often using packed-bed reactors with catalysts like Pd/C or Pt/C, offers a safer and more efficient alternative to batch hydrogenation, which typically requires high pressures of hydrogen gas in large autoclaves. rsc.org Flow systems generate hydrogen in situ or use a continuous, low-volume stream, significantly reducing the associated hazards. Substituted pyridines have been successfully hydrogenated under flow conditions with high yields and short reaction times. rsc.org

Furthermore, other functionalizations such as N-oxidation can be performed more safely and efficiently in continuous flow. The use of packed-bed microreactors with catalysts like titanium silicalite (TS-1) and hydrogen peroxide as the oxidant allows for the controlled N-oxidation of various pyridine derivatives, a reaction that can be hazardous in batch due to the exothermic nature and the use of strong oxidants. organic-chemistry.org

Strategic Importance As a Synthetic Intermediate in Specialized Chemical Fields

Precursor in Agrochemical Innovation

The pyridine (B92270) ring is a fundamental structural motif found in numerous modern agrochemicals. Halogenated pyridine derivatives, such as 5-Chloro-2-isobutylpyridine, are particularly crucial as starting materials or intermediates in the synthesis of active ingredients for crop protection. The development of fluorinated organic compounds, many of which are derived from chlorinated precursors, has led to significant advances in the agrochemical industry, with over half of the pesticides introduced in the last two decades containing fluorine.

The synthesis of new crop protection agents relies on the availability of versatile chemical building blocks that can be modified to optimize biological activity, selectivity, and environmental profile. This compound serves this role by providing a platform for introducing various functional groups. The chlorine atom can be displaced through nucleophilic substitution reactions, while the isobutyl group and the pyridine ring itself can be further functionalized. This allows chemists to systematically alter the molecule's structure to enhance its efficacy against specific pests or weeds. For instance, intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF), synthesized from chloropyridine precursors, are essential for producing advanced herbicides. The ability to create a diverse range of derivatives from a single, accessible intermediate is a cornerstone of modern agrochemical research and development.

The structural framework of this compound is relevant to the synthesis of all three major classes of crop protection chemicals. The pyridine moiety is a well-established toxophore in many commercial pesticides. By using this compound as a starting point, chemists can access a wide array of active ingredients. For example, many systemic fungicides, which can move within the plant to provide comprehensive protection, are based on heterocyclic cores. Similarly, the synthesis of modern insecticides, such as diamide-based compounds and insect growth regulators, often involves heterocyclic intermediates to achieve high efficacy against target pests.

Below is a table of representative agrochemicals that are synthesized from chloropyridine-based intermediates, illustrating the types of complex molecules that can be developed from such precursors.

| Agrochemical Class | Compound Name | Precursor Type | Primary Use |

| Herbicide | Fluazifop-butyl | Chloro-trifluoromethyl-pyridine | Controls grass weeds |

| Herbicide | Flazasulfuron | Chloro-trifluoromethyl-pyridine | Controls weeds in turf and perennial crops |

| Insecticide | Chlorfluazuron | Chloro-trifluoromethyl-pyridine | Insect growth regulator |

| Fungicide | Boscalid | Chloropyridine | Controls a broad spectrum of fungal pathogens |

Building Block in Pharmaceutical and Bioactive Molecule Synthesis